molecular formula C38H27N3O10 B11559233 bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11559233
M. Wt: 685.6 g/mol
InChI Key: ACCBMWKJEWZTAX-UHFFFAOYSA-N
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Description

Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate typically involves multiple steps, including the formation of imine bonds and esterification reactions. One common method involves the condensation of 4-(methoxycarbonyl)benzaldehyde with 4-aminophenyl 2-nitrobenzene-1,4-dicarboxylate under acidic conditions to form the imine intermediate. This intermediate is then subjected to esterification with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s imine and nitro groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows for π-π interactions with biomolecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Bis{4-methyl-2-((E)-((4-((E)-1,2,2-triphenylvinyl)phenyl)imino)methyl)phenyl} 2-nitrobenzene-1,4-dicarboxylate
  • Bis{2-bromo-6-(((4-(1-(methoxyimino)ethyl)phenyl)imino)methyl)phenyl} 2-nitrobenzene-1,4-dicarboxylate

Uniqueness

Bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C38H27N3O10

Molecular Weight

685.6 g/mol

IUPAC Name

bis[4-[(4-methoxycarbonylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C38H27N3O10/c1-48-35(42)26-7-12-29(13-8-26)39-22-24-3-16-31(17-4-24)50-37(44)28-11-20-33(34(21-28)41(46)47)38(45)51-32-18-5-25(6-19-32)23-40-30-14-9-27(10-15-30)36(43)49-2/h3-23H,1-2H3

InChI Key

ACCBMWKJEWZTAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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